molecular formula C7H16N2S2 B103084 Carbamic acid, 2-diethylaminoethyldithio- CAS No. 19022-71-0

Carbamic acid, 2-diethylaminoethyldithio-

Cat. No. B103084
CAS RN: 19022-71-0
M. Wt: 192.4 g/mol
InChI Key: SJXGCZHADALIJA-UHFFFAOYSA-N
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Description

Carbamic acid, 2-diethylaminoethyldithio- is an organic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DEDC and is a thiol-containing carbamate. It is synthesized by the reaction of diethylamine with carbon disulfide followed by the reaction with chloroacetic acid.

Mechanism Of Action

The mechanism of action of Carbamic acid, 2-diethylaminoethyldithio- is not fully understood. It is believed to induce apoptosis in cancer cells by activating the p53 pathway. It has also been reported to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of inflammation and immune response.

Biochemical And Physiological Effects

Carbamic acid, 2-diethylaminoethyldithio- has been shown to exhibit various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells by inducing apoptosis. It has also been shown to exhibit anti-inflammatory and antioxidant properties. Moreover, it has been used as a chelating agent for heavy metals and has been studied for its potential use in wastewater treatment.

Advantages And Limitations For Lab Experiments

Carbamic acid, 2-diethylaminoethyldithio- has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. Moreover, it has been shown to exhibit potent anti-cancer activity and has potential applications in various scientific research fields. However, its use in lab experiments is limited by its toxicity and potential side effects.

Future Directions

Carbamic acid, 2-diethylaminoethyldithio- has several potential future directions for scientific research. It has been studied for its potential use in cancer therapy and has exhibited promising results in preclinical studies. Moreover, it has been shown to exhibit anti-inflammatory and antioxidant properties, which could have potential applications in the treatment of various inflammatory diseases. Furthermore, its use as a chelating agent for heavy metals could have potential applications in environmental remediation.

Synthesis Methods

Carbamic acid, 2-diethylaminoethyldithio- is synthesized by the reaction of diethylamine with carbon disulfide followed by the reaction with chloroacetic acid. The reaction mechanism involves the nucleophilic attack of diethylamine on carbon disulfide to form diethylammonium dithiocarbamate, which is then reacted with chloroacetic acid to form Carbamic acid, 2-diethylaminoethyldithio-.

Scientific Research Applications

Carbamic acid, 2-diethylaminoethyldithio- has potential applications in various scientific research fields. It has been reported to exhibit anti-cancer activity by inducing apoptosis in cancer cells. It has also been studied for its anti-inflammatory and antioxidant properties. Moreover, it has been used as a chelating agent for heavy metals and has been studied for its potential use in wastewater treatment.

properties

CAS RN

19022-71-0

Product Name

Carbamic acid, 2-diethylaminoethyldithio-

Molecular Formula

C7H16N2S2

Molecular Weight

192.4 g/mol

IUPAC Name

2-(diethylamino)ethylcarbamodithioic acid

InChI

InChI=1S/C7H16N2S2/c1-3-9(4-2)6-5-8-7(10)11/h3-6H2,1-2H3,(H2,8,10,11)

InChI Key

SJXGCZHADALIJA-UHFFFAOYSA-N

Isomeric SMILES

CCN(CC)CCN=C(S)S

SMILES

CCN(CC)CCNC(=S)S

Canonical SMILES

CCN(CC)CCNC(=S)S

Other CAS RN

19022-71-0

synonyms

N-[2-(Diethylamino)ethyl]carbamodithioic acid

Origin of Product

United States

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